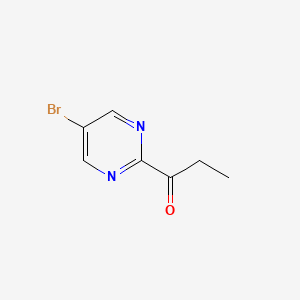

![molecular formula C13H15BrN2O B596168 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-85-7](/img/structure/B596168.png)

3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

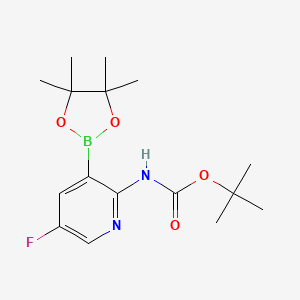

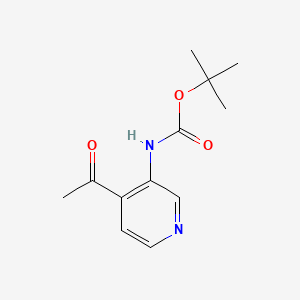

The compound “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a bromophenyl group, which is a phenyl ring (a derivative of benzene) with a bromine atom attached, and a diazaspiro nonanone group, which is a type of spirocyclic compound containing two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have been synthesized in good yield . The structures of these compounds were established based on IR, 1H, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds like 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one has been studied using NMR spectroscopy . These compounds exist in a twin-chair conformation .Chemical Reactions Analysis

While specific reactions involving “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” are not available, similar compounds have been involved in various reactions. For instance, a chiral Mn(salen) complex exhibiting two lactam binding sites at two rigid 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeletons is capable of enantioselective sulfoxidation due to spatially remote substrate hydrogen bonding .科学的研究の応用

Photochemical Epoxidation

- The compound 1,4-diazaspiro[4.4]nonane demonstrates stability under irradiation by a mercury lamp when dissolved in benzene. However, when irradiated in a methanol solution, it undergoes slow photochemical epoxidation. This phenomenon and the mechanism behind the photochemical epoxidation are discussed, providing insights into the reactivity and stability of related compounds under different conditions and light exposures (Schönberg, Singer, & Eckert, 1980).

Molecular Structures

- The molecular and crystalline structures of certain derivatives of 1,4-diazaspiro[4.4]nonane have been determined through X-ray analysis. This research elucidates the structural aspects and potential conformations of these derivatives, contributing to a deeper understanding of their physical and chemical properties (Silaichev et al., 2013).

Synthesis and Structural Analysis

- The regioselective synthesis of certain diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives has been achieved, showcasing the versatility of these compounds in chemical synthesis. The study also includes molecular mechanics energy minimization techniques and related structural parameters, highlighting the importance of computational methods in understanding and predicting the behavior of these molecules (Farag, Elkholy, & Ali, 2008).

将来の方向性

The future research directions could involve further exploration of the synthesis methods, structural analysis, and potential applications of “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” and similar compounds. This could include investigating their potential biological activities and applications in medicinal chemistry .

作用機序

Target of Action

The primary targets of 3-(3-Bromophenyl)-1,4-diazaspiro[4Compounds with similar structures have shown antifungal activities . Therefore, it’s plausible that this compound may also target fungal cells or enzymes involved in fungal growth and reproduction.

Mode of Action

The exact mode of action of 3-(3-Bromophenyl)-1,4-diazaspiro[4Similar compounds have been shown to disrupt membrane integrity in fungi . This disruption could inhibit the growth of the fungi, leading to their eventual death.

Biochemical Pathways

The specific biochemical pathways affected by 3-(3-Bromophenyl)-1,4-diazaspiro[4Based on the potential antifungal activity, it’s plausible that this compound may interfere with the synthesis of essential components of the fungal cell membrane or other critical metabolic pathways in fungi .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Bromophenyl)-1,4-diazaspiro[4Similar compounds have been synthesized in high yields , suggesting that they may have favorable bioavailability.

Result of Action

The molecular and cellular effects of 3-(3-Bromophenyl)-1,4-diazaspiro[4Based on the potential antifungal activity, it’s plausible that this compound may lead to the disruption of fungal cell membranes, inhibiting their growth and leading to their eventual death .

特性

IUPAC Name |

2-(3-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c14-10-5-3-4-9(8-10)11-12(17)16-13(15-11)6-1-2-7-13/h3-5,8,11,15H,1-2,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOFRKQRROOKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)

![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)

![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)